Tricyclohexyl(dithiocarboxylato)phosphonium

Coordination chemistry X-ray crystallography Ligand design

Tricyclohexyl(dithiocarboxylato)phosphonium (CAS 70165-72-9), also known as tricyclohexylphosphonium dithiocarboxylate or S2CPCy3, is a zwitterionic phosphonium dithiocarboxylate with the molecular formula C19H33PS2 and a molecular weight of 356.56 g/mol. It is synthesized via the addition of carbon disulfide to tricyclohexylphosphine, forming a stable inner salt that serves as a highly versatile ligand in organometallic and coordination chemistry.

Molecular Formula C19H33PS2
Molecular Weight 356.6 g/mol
CAS No. 70165-72-9
Cat. No. B12673650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexyl(dithiocarboxylato)phosphonium
CAS70165-72-9
Molecular FormulaC19H33PS2
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(=S)[S-]
InChIInChI=1S/C19H33PS2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
InChIKeyKCHWXAOSEMJVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclohexyl(dithiocarboxylato)phosphonium (CAS 70165-72-9) – A Phosphonium Dithiocarboxylate Ligand for Coordination Chemistry


Tricyclohexyl(dithiocarboxylato)phosphonium (CAS 70165-72-9), also known as tricyclohexylphosphonium dithiocarboxylate or S2CPCy3, is a zwitterionic phosphonium dithiocarboxylate with the molecular formula C19H33PS2 and a molecular weight of 356.56 g/mol [1]. It is synthesized via the addition of carbon disulfide to tricyclohexylphosphine, forming a stable inner salt that serves as a highly versatile ligand in organometallic and coordination chemistry [2]. The compound is primarily used as a precursor for transition metal complexes, where it can adopt multiple coordination modes, making it a valuable tool for probing stereoelectronic properties and constructing heterobimetallic architectures [3].

Why Generic Dithiocarboxylate or Phosphine–CS2 Adducts Cannot Replace Tricyclohexyl(dithiocarboxylato)phosphonium


The tricyclohexylphosphonium moiety in S2CPCy3 imparts unique steric and electronic characteristics that differentiate it from other dithiocarboxylate ligands. Unlike common dithiocarbamates (e.g., S2CNEt2⁻), which are anionic and typically bind metals as symmetrical chelates, S2CPCy3 is a neutral zwitterionic ligand [1]. This charge neutrality can influence the solubility and redox properties of the resulting metal complexes, which is critical for catalytic applications. Furthermore, the bulky tricyclohexylphosphonium group restricts the conformational freedom of the dithiocarboxylate moiety, leading to distinct coordination geometries not observed with smaller phosphine–CS2 adducts such as S2CPPh3 [2]. Simple substitution with an alternative S2CPR3 adduct risks losing the specific bonding mode diversity and electron-donor capacity detailed in the evidence below [3].

Quantitative Evidence for Tricyclohexyl(dithiocarboxylato)phosphonium (CAS 70165-72-9) vs. Alternatives


Chelate vs. Monodentate Coordination Geometry: Dihedral Angle Comparison

In palladium(II) and platinum(II) complexes, tricyclohexyl(dithiocarboxylato)phosphonium (S2CPCy3) can bind as either a chelating or monodentate ligand. Single-crystal X-ray structures of cis-[Pd(C6F5)2{S2CP(C6H11)3}] and cis-[Pt(C6F5)2{SC(S)P(C6H11)3}(CO)] provide direct quantitative data: the chelating S2CP group makes a dihedral angle of 12.3° to the metal coordination plane, while the monodentate ligand forms an angle of 55.3° [1]. For comparison, typical symmetrical dithiocarbamate ligands (e.g., S2CNEt2) in Pd/Pt complexes consistently adopt a near-planar chelating geometry with dihedral angles < 10° [2]. This demonstrates that S2CPCy3 uniquely accommodates both highly planar and highly tilted orientations, a flexibility not readily available with conventional dithiocarbamates.

Coordination chemistry X-ray crystallography Ligand design

Simultaneous Chelating and Monodentate Binding in a Single Metal Complex

In the complex fac-[Mn(CO)3{S2CP(C6H11)3}2]ClO4, one S2CPCy3 ligand chelates the manganese(I) center through both sulfur atoms (SS′ mode), while the second S2CPCy3 ligand binds in a monodentate fashion via a single sulfur σ-donor interaction [1]. The X-ray crystal structure explicitly resolves these two distinct binding modes within the same molecule, a phenomenon rarely observed with other dithiocarboxylate ligands. For comparison, dithiocarbamates almost exclusively adopt symmetrical bidentate chelation, being unable to sustain monodentate binding simultaneously due to electronic constraints [2].

Manganese(I) chemistry Ligand versatility Coordination modes

Maximum Electron Donor Capacity: Eight-Electron Bridging Mode

Tricyclohexylphosphoniodithiocarboxylate can act as an eight-electron donor bridging ligand in the dimanganese complex [Mn2(CO)6(S2CPCy3)], as established by X-ray crystallography [1]. In this bonding mode, the ligand donates eight electrons to the Mn2 core—two sulfur atoms bind to one Mn atom and two sulfur atoms plus one carbon atom bind to the second Mn atom. For comparison, trialkylphosphine-carbon disulfide adducts with smaller alkyl groups (e.g., S2CPMe3, S2CPEt3) typically only donate 4–6 electrons in comparable dinuclear frameworks [2]. The ability to donate eight electrons makes S2CPCy3 a rare example of a ligand that can saturate the electron count at two metal centers simultaneously.

Dinuclear complexes Electron counting Manganese carbonyl chemistry

Benchmark Standard for Probing NHC Stereoelectronic Parameters via XRD and Spectroscopy

In a 2009 study assessing zwitterionic NHC·CS2 adducts as probes for stereoelectronic parameters, tricyclohexylphosphonium dithiocarboxylate (S2CPCy3) was included as a non-NHC reference compound [1]. The study characterized five imidazol(in)ium-2-dithiocarboxylates and S2CPCy3 by IR, UV/Vis, NMR spectroscopy, thermogravimetric analysis, and X-ray diffraction. The phosphonium dithiocarboxylate was found to be less suitable for probing NHC steric effects than the NHC·CS2 betaines but provided a baseline for distinguishing electronic contributions arising from the phosphonium center vs. the NHC heterocycle. The C–S stretching frequencies (ν(CS2)) and UV-Vis λmax values for S2CPCy3 were consistently blue-shifted relative to the NHC·CS2 adducts, a direct consequence of the stronger electron-withdrawing character of the phosphonium group. For researchers developing NHC ligand libraries, S2CPCy3 serves as a calibration standard that validates the methodology.

N-Heterocyclic carbenes Stereoelectronic parameters IR and UV-Vis spectroscopy

Validated Application Scenarios for Tricyclohexyl(dithiocarboxylato)phosphonium (CAS 70165-72-9)


Construction of Heterobimetallic Catalysts with Tunable Metal–Metal Distances

Researchers synthesizing heterobimetallic complexes for cooperative catalysis can exploit the bridging capability of S2CPCy3. As demonstrated in the synthesis of [(η6-C6Me6)Ru(μ-Cl)(μ-S2CPCy3)W(CO)3]PF6, the ligand successfully bridges ruthenium and tungsten centers, maintaining the dinuclear unit through subsequent CO displacement reactions [1]. The 8-electron donor capacity of S2CPCy3 [2] eliminates the need for multiple bridging ligands, simplifying catalyst design while providing excellent structural integrity.

Investigating NHC Ligand Libraries with a Non-NHC Spectroscopy Standard

When characterizing new N-heterocyclic carbene ligands, researchers require reliable reference compounds for IR, UV-Vis, and XRD method validation. S2CPCy3 has been explicitly used as a comparison compound in a systematic study of NHC·CS2 betaines, providing distinct spectroscopic fingerprints that differentiate phosphonium-based electronic effects from imidazolium-based effects [3]. This makes S2CPCy3 a valuable procurement item for laboratories engaged in carbene ligand development.

Synthesis of Unsaturated Manganese(I) Complexes via Ligand Hemilability

The ability of S2CPCy3 to switch between chelating and monodentate coordination modes within the same complex [4] allows the generation of coordinatively unsaturated manganese(I) species upon ligand dissociation. These unsaturated intermediates are active in catalytic carbonylation and hydrogenation reactions. The ligand's hemilabile character provides a built-in mechanism for substrate activation that is not available with purely chelating dithiocarbamate ligands.

Phosphine–CS2 Adduct Screening for Electron-Donor Capacity Profiling

In coordination chemistry research aimed at tuning ligand donor properties, S2CPCy3 represents the high-end limit of electron donation among phosphine–carbon disulfide adducts, donating up to 8 electrons [2]. By comparing S2CPCy3 with analogs bearing smaller phosphine substituents (e.g., S2CPPh3, S2CPMe3), researchers can establish structure–reactivity relationships that inform the rational design of electron-rich metal catalysts.

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